molecular formula C15H13ClN6 B12677074 Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 115204-61-0

Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12677074
CAS No.: 115204-61-0
M. Wt: 312.76 g/mol
InChI Key: VOWQHOIVWIVHOJ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-: is a complex organic compound that features a benzonitrile group attached to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multiple steps. One common approach is to start with the synthesis of the purine derivative, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Medicine: Research is ongoing into the use of this compound in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules that can selectively target specific biological pathways.

Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling.

Comparison with Similar Compounds

  • Benzonitrile, 2-chloro-6-methyl-
  • 2-Chlorobenzonitrile
  • 4-Chlorobenzonitrile

Uniqueness: Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to the presence of the purine derivative, which imparts specific biological activity and chemical reactivity. This makes it distinct from other benzonitrile derivatives, which may not have the same range of applications or potency in biological systems.

Properties

CAS No.

115204-61-0

Molecular Formula

C15H13ClN6

Molecular Weight

312.76 g/mol

IUPAC Name

4-[[2-chloro-6-(dimethylamino)purin-9-yl]methyl]benzonitrile

InChI

InChI=1S/C15H13ClN6/c1-21(2)13-12-14(20-15(16)19-13)22(9-18-12)8-11-5-3-10(7-17)4-6-11/h3-6,9H,8H2,1-2H3

InChI Key

VOWQHOIVWIVHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

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